Desloratadine Epoxide

描述

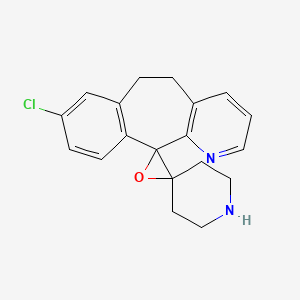

Structure

2D Structure

3D Structure

属性

InChI |

InChI=1S/C19H19ClN2O/c20-15-5-6-16-14(12-15)4-3-13-2-1-9-22-17(13)19(16)18(23-19)7-10-21-11-8-18/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTVXCIKQZSGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C3(C4=C1C=CC=N4)C5(O3)CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Spectroscopic Characterization of Desloratadine Epoxide

Strategies for Chemical Synthesis of Desloratadine (B1670295) Epoxide

Desloratadine Epoxide, an oxygenated derivative of the second-generation antihistamine Desloratadine, is characterized by the conversion of the exocyclic double bond of the piperidinylidene ring into an epoxide ring. Its synthesis involves targeted oxidation of the olefinic precursor, Desloratadine. The molecular formula of this compound is C₁₉H₁₉ClN₂O, and it has a molecular weight of 326.82 g/mol scbt.comsimsonpharma.com. The development of synthetic strategies is crucial for producing this compound for research and analytical purposes. These strategies range from direct oxidation of the precursor to advanced asymmetric methods aimed at producing specific enantiomers.

Epoxidation Reactions of Relevant Olefinic Precursors

The primary olefinic precursor for the synthesis of this compound is Desloratadine itself. The target for epoxidation is the tetrasubstituted double bond connecting the piperidine (B6355638) ring to the tricyclic core of the molecule. Several established chemical methods are suitable for the epoxidation of such olefins.

Common epoxidation strategies include:

Peroxy Acid Oxidation: Reagents such as meta-chloroperoxybenzoic acid (mCPBA) are widely used for the direct epoxidation of alkenes. This method is often effective but may require careful control of reaction conditions to avoid side reactions, especially in complex molecules mdpi.com.

Catalytic Oxidation with Hydrogen Peroxide: Transition metal catalysts, such as those based on titanium silicalite, can facilitate epoxidation using hydrogen peroxide as the oxidant. This approach is considered a greener alternative to traditional peroxy acid methods google.com.

Metal-Complex Catalyzed Oxidation with Air/Oxygen: Advanced catalytic systems can utilize molecular oxygen or air as the terminal oxidant. For instance, iron(III)-salen complexes have been shown to effectively catalyze the epoxidation of various olefins in the presence of a co-oxidant like pivalaldehyde nih.gov. This method represents an environmentally conscious approach by using abundant air and a readily available metal catalyst nih.gov.

The choice of method depends on factors such as substrate compatibility, desired yield, and scalability. For a complex molecule like Desloratadine, the reaction must be selective to the target double bond without affecting other functional groups in the structure.

Asymmetric Synthesis Approaches to Enantiomeric Desloratadine Epoxides

Desloratadine is a conformationally dynamic molecule that interconverts between enantiomeric, helically chiral forms at room temperature nih.gov. The introduction of an epoxide ring creates a stereocenter, making the synthesis of specific enantiomers a significant objective for stereochemical and pharmacological studies. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is critical in drug development.

A notable advancement in this area is the use of peptide-based catalysts for the asymmetric oxidation of loratadine (B1675096) analogs nih.gov. Research has demonstrated the first asymmetric preparation of a tetrasubstituted loratadine epoxide derivative with appreciable enantioselectivity nih.gov. In one study, an aspartic acid-containing peptide catalyst was used, which, while primarily targeting N-oxidation, also produced the corresponding epoxide with an enantiomeric ratio (er) of 69:31 nih.gov. This represents a significant step towards the controlled synthesis of enantiomerically enriched Desloratadine Epoxides through a dynamic kinetic resolution process nih.gov.

General approaches to asymmetric epoxidation that could be applied include:

Sharpless Asymmetric Epoxidation: Primarily used for allylic alcohols, this method uses a titanium tetraisopropoxide catalyst with a chiral diethyl tartrate ligand mdpi.com.

Jacobsen-Katsuki Asymmetric Epoxidation: This method is effective for unfunctionalized olefins and employs a chiral manganese-salen complex as the catalyst mdpi.commdpi.com.

Organocatalytic Epoxidation: Chiral ketones, such as the fructose-derived Shi catalyst, can be used to generate a chiral dioxirane in situ, which then performs the enantioselective epoxidation mdpi.com.

These methods provide a framework for developing a highly enantioselective synthesis of this compound by carefully selecting the appropriate chiral catalyst and reaction conditions .

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is essential to maximize the yield and purity of this compound while minimizing by-product formation. The process involves systematically adjusting various parameters to find the most efficient and robust synthetic protocol. Key parameters for optimization in epoxidation reactions are well-documented in synthetic chemistry literature mdpi.comnih.gov.

The following table summarizes critical parameters and their potential impact on the synthesis:

| Parameter | Description | Potential Impact on Synthesis |

| Oxidant | The source of the oxygen atom (e.g., mCPBA, H₂O₂, air). | Affects reaction rate, selectivity, and safety profile. Air/O₂ with a co-oxidant is environmentally benign nih.gov. |

| Catalyst | The substance that accelerates the reaction (e.g., metal-salen complexes, peptide catalysts). | Determines the reaction pathway and is key for achieving high enantioselectivity in asymmetric synthesis mdpi.comnih.gov. |

| Solvent | The medium in which the reaction occurs (e.g., acetonitrile, dichloromethane). | Can influence catalyst activity, reagent solubility, and reaction rate. For example, some reactions proceed poorly in solvents like EtOAc or ethanol but well in DCM mdpi.com. |

| Temperature | The thermal condition of the reaction. | Lowering the temperature often increases stereoselectivity and reduces the formation of by-products from side reactions mdpi.com. |

| Reaction Time | The duration of the reaction. | Must be sufficient for complete conversion of the starting material but short enough to prevent product degradation. |

| pH | The acidity or basicity of the reaction medium. | Crucial for catalyst stability and activity, particularly in organocatalytic systems that require a specific pH range (e.g., 10-11) mdpi.com. |

By carefully screening and adjusting these variables, a synthetic process can be developed to deliver this compound in high yield and purity, suitable for further applications.

Spectroscopic and Chromatographic Characterization Techniques for this compound

The definitive identification and purity assessment of this compound rely on a combination of modern spectroscopic and chromatographic techniques. These methods provide detailed information about the compound's molecular structure, mass, and purity.

Mass Spectrometry (MS) Techniques for Structural Elucidation and Purity Assessment

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. For this compound, MS is used to confirm the successful incorporation of an oxygen atom into the Desloratadine structure.

The epoxidation of Desloratadine (C₁₉H₁₉ClN₂) results in an increase in mass of 16 atomic mass units (amu), corresponding to one oxygen atom. This change is readily detectable by mass spectrometry amazonaws.com.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ Ion (m/z) |

| Desloratadine | C₁₉H₁₉ClN₂ | 310.82 | 311.2 |

| This compound | C₁₉H₁₉ClN₂O | 326.82 | 327.2 |

Data derived from sources scbt.comsimsonpharma.comamazonaws.com.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for analysis amazonaws.comscispace.com. LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is highly effective for separating the analyte from a complex mixture and providing structural information through fragmentation patterns amazonaws.com. The fragmentation of the this compound molecular ion would be expected to differ from that of Desloratadine, providing further confirmation of the epoxide structure. These chromatographic methods are also essential for assessing the purity of the synthesized compound by detecting any unreacted starting material or by-products scispace.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise molecular structure of an organic compound. Both ¹H (proton) and ¹³C (carbon) NMR would provide conclusive evidence for the formation of this compound by showing characteristic changes from the spectra of the Desloratadine precursor researchgate.net.

The key structural change—the conversion of a C=C double bond to an epoxide ring—would result in distinct spectral shifts:

¹³C NMR: The two sp²-hybridized carbon atoms of the olefinic bond in Desloratadine would be replaced by signals for two sp³-hybridized carbons of the epoxide ring. These new signals would appear in a characteristic region of the ¹³C NMR spectrum.

¹H NMR: While the epoxidized double bond in Desloratadine is tetrasubstituted (lacking directly attached protons), the chemical environment of nearby protons, particularly those on the adjacent carbons of the piperidine ring, would be altered. This would cause their corresponding signals in the ¹H NMR spectrum to shift, providing clear evidence of the structural modification.

The following table outlines the expected NMR spectral changes:

| Nucleus | Expected Change in this compound Spectrum | Rationale |

| ¹³C | Disappearance of two olefinic signals; appearance of two new signals in the sp³ region. | Conversion of a C=C double bond to a C-O-C single-bonded epoxide ring. |

| ¹H | Shifts in the signals for protons on the piperidine ring adjacent to the new epoxide. | Change in the local electronic environment and magnetic anisotropy due to the epoxide ring. |

Detailed analysis of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals, unequivocally confirming the structure of this compound researchgate.net.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the isolation and determination of the purity of Desloratadine and its related substances, including Desloratadine N-oxide. Various HPLC methods have been developed to effectively separate these compounds from the bulk drug and pharmaceutical formulations.

Reverse-phase HPLC (RP-HPLC) is the most commonly employed method for the analysis of Desloratadine and its impurities. These methods typically utilize a C18 stationary phase, which provides excellent resolution for these types of compounds.

A common approach involves using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer, often a phosphate buffer, to control the pH and improve peak shape. The detection of the analytes is usually carried out using a UV detector at a wavelength where Desloratadine and its derivatives exhibit strong absorbance.

For instance, one validated RP-HPLC method for the estimation of Desloratadine in tablet dosage form employed a Phenomenex C18 column with a mobile phase of methanol and water (70:30, v/v) at a flow rate of 1.0 ml/min, with detection at 242 nm. synthinkchemicals.com Another method developed for the estimation of Desloratadine in pharmaceutical dosage forms used a mobile phase of acetonitrile, 0.05 M phosphate buffer, and methanol (48:45:7 v/v/v) with a flow rate of 0.8 mL/min and detection at 247 nm. nih.gov

The purity of Desloratadine N-oxide, when synthesized as a reference standard, is often determined by HPLC, with commercial suppliers typically providing a certificate of analysis detailing the purity.

The following table summarizes typical parameters used in HPLC methods for the analysis of Desloratadine and its related compounds.

| Parameter | Conditions |

| Stationary Phase | C18 (Octadecyl silane) |

| Mobile Phase | Acetonitrile, Methanol, Water, Phosphate Buffer |

| Detector | UV-Vis |

| Wavelength | 242 - 280 nm |

| Flow Rate | 0.8 - 1.5 mL/min |

A more detailed interactive table of HPLC conditions from various studies is provided below:

| Column | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| Phenomenex C18 (250mm X 4.6mm), 5µm | Methanol: Water (70:30, v/v) | 1.0 | 242 | synthinkchemicals.com |

| RP-C18 (250 mm × 4.6 mm i.d., 5 µm) | Acetonitrile: 0.05 M Phosphate Buffer: Methanol (48:45:7 v/v/v) | 0.8 | 247 | nih.gov |

| Cyanopropyl bonded stationary phase | Acetonitrile-water (60 : 40, v/v) | 1.0 | 375 (after derivatization) | nih.gov |

| Monolithic column | 0.15 M Sodium Dodecyl Sulfate, 10% n-Butanol, 0.3% Triethylamine in 0.02 M Phosphoric Acid (pH 3.5) | 1.2 | 280 (fluorescence excitation) | nih.gov |

Advanced Analytical Methodologies for Detection and Quantification of Desloratadine Epoxide

Development and Validation of Hyphenated Chromatographic-Mass Spectrometric Methods (LC-MS/MS, GC-MS)

Hyphenated chromatographic-mass spectrometric techniques are the cornerstone for the analysis of drug metabolites in complex biological matrices. alwsci.com These methods offer high sensitivity, specificity, and the ability to analyze complex mixtures. alwsci.com

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for metabolite analysis. alwsci.com It allows for the identification of drug metabolites through unique fragmentation patterns and can detect them at very low concentrations. alwsci.com Several LC-MS/MS methods have been developed and validated for the simultaneous determination of Desloratadine (B1670295) and its metabolites, including the epoxide, in human plasma. nih.govresearchgate.netnih.gov These methods often employ solid-phase extraction (SPE) for sample preparation to remove interferences from the biological matrix. nih.govamazonaws.com The chromatographic separation is typically achieved on a C18 or similar reversed-phase column. researchgate.netamazonaws.comsemanticscholar.org The mass spectrometer is usually operated in the positive ion mode using electrospray ionization (ESI) and multiple reaction monitoring (MRM) for quantification. amazonaws.comsemanticscholar.org

For instance, one validated LC-MS/MS method for Desloratadine and its active metabolite, 3-hydroxydesloratadine (B129375), utilized a C18 column and a mobile phase consisting of ammonium (B1175870) formate, methanol (B129727), and acetonitrile. researchgate.net Deuterated internal standards were used to ensure accuracy and precision. researchgate.net The method demonstrated good linearity, accuracy, and precision, with a high throughput of over 400 samples per day. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) has also been employed for the analysis of Desloratadine and its degradation products. scispace.com In one study, GC-MS was used to analyze solutions of Desloratadine that had been exposed to UV light and heat, revealing the formation of several new compounds. scispace.com While not specifically focused on Desloratadine Epoxide, this demonstrates the utility of GC-MS in identifying related substances.

Table 1: Example of LC-MS/MS Method Parameters for Desloratadine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Xbridge C18 (50 mm × 4.6 mm, 5 μm) | semanticscholar.org |

| Mobile Phase | 10 mM ammonium formate: methanol (20:80, v/v) | semanticscholar.org |

| Flow Rate | 0.7 mL/min | semanticscholar.org |

| Ionization Mode | Positive Ion Electrospray (ESI) | semanticscholar.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | semanticscholar.org |

| MRM Transition (Desloratadine) | m/z 311.2→259.2 | semanticscholar.org |

| Internal Standard | Desloratadine-d5 | semanticscholar.org |

| MRM Transition (IS) | m/z 316.2→264.3 | semanticscholar.org |

Electrochemical Methods for Detection of this compound and Related Oxidative Products

Electrochemical methods offer a sensitive and often simpler alternative to chromatographic techniques for the detection of certain compounds. nih.gov While direct electrochemical detection of this compound is not extensively documented, studies on Desloratadine and its oxidative behavior provide insights into the potential applicability of these methods.

Voltammetric techniques, such as cyclic voltammetry and linear sweep-cathodic stripping voltammetry, have been used to study the electrochemical properties of Desloratadine. nih.govresearchgate.net One study utilized a bismuth film electrode (BiFE) and found that Desloratadine produces an irreversible reduction peak. nih.govresearchgate.net The presence of a cationic surfactant, cetyltrimethylammonium bromide (CTAB), was shown to enhance the reduction current signal. nih.govresearchgate.net This method was successfully applied to the quantification of Desloratadine in pharmaceutical and urine samples. nih.govresearchgate.net

The formation of oxidative products of Desloratadine has been a subject of interest, as oxidative stress may be involved in the conditions it is used to treat. nih.govnih.gov Studies have shown that Desloratadine can reduce levels of reactive oxygen species (ROS). nih.govebyu.edu.tr Electrochemical methods are well-suited for studying such redox processes and could potentially be adapted to detect and quantify epoxide metabolites formed through oxidative pathways.

Table 2: Electrochemical Detection of Desloratadine

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Linear sweep-cathodic stripping voltammetry | nih.gov |

| Working Electrode | Bismuth film electrode (BiFE) | nih.gov |

| Supporting Electrolyte | 0.04 M Britton–Robinson solution (pH = 8.0) | nih.gov |

| Surfactant | 5 mM Cetyltrimethylammonium bromide (CTAB) | nih.gov |

| Detection Limit | 11.70 nM | nih.gov |

Challenges in Analysis of Reactive and Labile Epoxide Metabolites

The analysis of epoxide metabolites, such as this compound, presents several challenges due to their reactive and labile nature. nih.gov Epoxides are electrophilic and can readily react with nucleophiles, including cellular macromolecules like proteins and DNA, which can lead to toxicity. nih.govnih.gov This reactivity also makes them prone to degradation during sample collection, storage, and analysis.

A major challenge is preventing the degradation of the epoxide metabolite before and during analysis. This requires careful optimization of sample handling and storage conditions. The lability of some modifications can lead to their loss during analysis, especially with certain mass spectrometry fragmentation techniques like collision-induced dissociation (CID). sciex.com Newer fragmentation methods, such as electron activated dissociation (EAD), can help preserve these labile modifications, providing more complete structural information. sciex.com

Another challenge is the potential for the epoxide to be a minor metabolite, present at very low concentrations in biological samples. taylorandfrancis.com This necessitates highly sensitive analytical methods for detection and quantification. alwsci.com Furthermore, the presence of endogenous matrix components can interfere with the analysis, a phenomenon known as the matrix effect, which can suppress or enhance the ionization of the analyte in the mass spectrometer. nih.gov Techniques like solid-phase extraction and the use of isotopically labeled internal standards are employed to mitigate these effects. nih.govsemanticscholar.org

The identification of the exact position of the epoxide on the parent molecule can also be difficult, often requiring advanced techniques like high-resolution mass spectrometry (HRMS) and sometimes nuclear magnetic resonance (NMR) spectroscopy for definitive structural elucidation. nih.govchromatographyonline.com

Mechanistic Investigations of Desloratadine Epoxide Reactivity and Interactions

Chemical Reactivity Studies of the Epoxide Moiety (e.g., Nucleophilic Ring-Opening Kinetics, Isomerization)

The chemical reactivity of the Desloratadine (B1670295) Epoxide is dominated by the high ring strain of the epoxide moiety, which makes it susceptible to ring-opening reactions by various nucleophiles. nih.govlibretexts.org These reactions can proceed through different mechanisms depending on the reaction conditions, primarily whether they are catalyzed by acid or base (or involve a neutral nucleophile). libretexts.orgaakash.ac.in

Epoxides are known to react with nucleophiles such as alcohols, amines, and acids. researchgate.net The ring-opening of an asymmetric epoxide, such as Desloratadine Epoxide, is regioselective. Under basic or neutral conditions with a strong nucleophile, the reaction typically follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.orgaakash.ac.in Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon in a mechanism that has characteristics of both SN1 and SN2 reactions. libretexts.orgaakash.ac.in

Kinetic studies on general epoxide ring-opening reactions show that the process can be complex. For instance, in reactions with carboxylic acids catalyzed by carboxylates, the reaction order with respect to the epoxide and the catalyst is acknowledged to be one, but the order with respect to the acid can vary. researchgate.net The rate of these reactions is influenced by factors such as the solvent environment and the properties of the catalyst. researchgate.net Specific kinetic data for the nucleophilic ring-opening of this compound is not extensively detailed in the available literature. Furthermore, no specific studies on the potential isomerization of this compound were found.

| Condition | Mechanism Type | Site of Nucleophilic Attack | Expected Product Stereochemistry |

|---|---|---|---|

| Basic or Neutral (e.g., R-NH₂, OH⁻) | SN2 | Attack at the less substituted carbon of the epoxide ring. libretexts.orgaakash.ac.in | trans-diol or amino alcohol. libretexts.org |

| Acidic (e.g., H₂O/H⁺, HX) | SN1-like / SN2 Hybrid | Attack at the more substituted (tertiary) carbon of the epoxide ring. libretexts.orgaakash.ac.in | trans-diol or halohydrin. libretexts.orgaakash.ac.in |

Potential for Formation of Covalent Adducts with Biological Macromolecules (e.g., Proteins, DNA) in Model Systems

The electrophilic nature of the epoxide ring presents the potential for this compound to form covalent adducts with biological macromolecules. mdpi.com Epoxides are recognized as reactive "warheads" that can be attacked by nucleophilic residues found in proteins and DNA. mdpi.commdpi.com

In proteins, common nucleophilic amino acid residues include cysteine (thiolate group), serine (hydroxyl group), lysine (B10760008) (amino group), and histidine (imidazole ring). mdpi.com The formation of a covalent bond between an epoxide and one of these residues can lead to the irreversible inhibition or modification of the protein's function. explorationpub.com This principle is the basis for many targeted covalent inhibitors in drug discovery. explorationpub.comresearchgate.net The reaction involves the nucleophilic residue attacking one of the epoxide carbons, leading to ring-opening and the formation of a stable covalent bond. mdpi.com

Similarly, epoxides can react with the nucleophilic centers in DNA bases. For example, the N7 position of guanine (B1146940) is a common site for alkylation by electrophiles. nih.govoup.com The formation of DNA adducts can be a critical initiating event in chemical carcinogenesis. oup.com While the chemical principles strongly suggest that this compound has the potential to form such adducts, specific experimental studies in model systems confirming the formation of covalent adducts with proteins or DNA are not prominently available in the reviewed literature.

| Macromolecule | Potential Nucleophilic Target | Potential Consequence |

|---|---|---|

| Proteins | Cysteine, Serine, Lysine, Histidine residues. mdpi.com | Alteration of protein structure and function, enzyme inhibition. explorationpub.com |

| DNA | N7 of Guanine, N3 of Adenine. oup.com | Formation of DNA adducts, potential for mutagenicity or carcinogenicity. oup.com |

Stereoselective Reactivity of this compound and its Implications for Further Biotransformation

The biotransformation of chiral compounds can be a stereoselective process, meaning that different stereoisomers may be metabolized at different rates and through different pathways. oup.com Desloratadine itself is a conformationally dynamic molecule that can rapidly interconvert between enantiomeric, helically chiral forms at room temperature. nih.gov The epoxidation of this scaffold could therefore result in the formation of multiple stereoisomers of this compound.

The reactivity of these epoxide stereoisomers may differ significantly. Epoxide transformations, in particular, offer a pathway for stereospecific toxicity. oup.com A well-documented example is the metabolism of aflatoxin B1, which is converted by P450 enzymes to aflatoxin B1-8,9-epoxide. This epoxide exists as two stereoisomers, exo and endo. The exo-aflatoxin B1-8,9-epoxide is at least 500-fold more potent than the endo-stereoisomer in reacting with DNA to form guanine adducts, which is the basis of its potent carcinogenicity. oup.com

By analogy, it is plausible that the different stereoisomers of this compound exhibit stereoselective reactivity. One isomer might be more susceptible to nucleophilic attack by water to form a diol, while another might react more readily with glutathione (B108866) or a nucleophilic residue on a protein. This stereoselectivity would have profound implications for the subsequent biotransformation and detoxification pathways. The metabolic fate of this compound, and potentially its toxicological profile, could be highly dependent on which stereoisomer is formed and how it selectively interacts with enzymes and other biological molecules.

| Concept | Example (Aflatoxin B1-8,9-epoxide) | Implication for this compound |

|---|---|---|

| Stereoisomer Formation | Metabolism produces both exo and endo epoxide isomers. oup.com | Metabolism of chiral Desloratadine could produce multiple stereoisomers of the epoxide. nih.gov |

| Stereoselective Reactivity | The exo isomer is >500-fold more reactive with DNA than the endo isomer. oup.com | Different stereoisomers of this compound may have significantly different reactivities toward biological nucleophiles. |

| Implication for Biotransformation | The highly reactive exo isomer is primarily responsible for toxicity. oup.com | The rate and pathway of further metabolism (e.g., hydrolysis, conjugation) could be dictated by the stereochemistry of the epoxide, influencing its overall biological effect. |

Computational and Theoretical Studies of Desloratadine Epoxide

Quantum Chemical Calculations (e.g., DFT) for Structure, Stability, and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the fundamental properties of a molecule. nrel.gov DFT methods are used to investigate molecular structure, stability, and electronic characteristics by solving approximations of the Schrödinger equation. journaljsrr.com While specific DFT studies on Desloratadine (B1670295) Epoxide are not widely published, extensive research on its parent compounds, loratadine (B1675096) and desloratadine, demonstrates the utility of this approach. researchgate.netconicet.gov.ar

These computational studies typically begin with geometry optimization to find the lowest energy three-dimensional conformation of the molecule. acs.org For desloratadine, DFT has been used to calculate its optimized structure and electronic properties. conicet.gov.ar Similar calculations for Desloratadine Epoxide would involve modeling the oxirane ring fused to the cyclohepta[1,2-b]pyridine core. From the optimized geometry, key thermodynamic and electronic parameters can be derived.

Key properties determined via DFT include:

Structure and Stability: Calculations yield bond lengths, bond angles, and dihedral angles. Thermodynamic properties such as the enthalpy of formation and Gibbs free energy are computed to assess the molecule's stability. nrel.govresearchgate.net

Electronic Properties: The distribution of electrons within the molecule is described by calculating parameters like Mulliken charges, dipole moment, and the molecular electrostatic potential (MEP) map. journaljsrr.com The MEP map is particularly useful as it identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. journaljsrr.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of chemical stability and reactivity. researchgate.net

Computational studies on loratadine have used DFT to investigate its reactive properties, frontier molecular orbitals, and charge distribution, providing a template for how this compound could be analyzed. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculable by DFT for Desloratadine and its Epoxide (Note: The following values are illustrative for Desloratadine, based on existing studies, to show what would be calculated for its epoxide derivative. Specific values for this compound would require dedicated calculations.)

| Parameter | Description | Typical Insights for Desloratadine | Predicted Focus for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; indicates electron-donating ability. | Localized on the tricyclic ring system. researchgate.net | The influence of the electron-withdrawing epoxide oxygen on the electron density of the ring system. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. | Distributed over the pyridine (B92270) and benzene (B151609) rings. researchgate.net | The localization of LUMO on the strained three-membered oxirane ring, indicating a site for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | Indicates high kinetic stability. researchgate.net | A potentially smaller gap, suggesting higher reactivity compared to the parent compound due to ring strain. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, highlighting electrophilic and nucleophilic sites. journaljsrr.com | Negative potential around the pyridine nitrogen, positive potential near the piperidine (B6355638) hydrogen. researchgate.net | A strong negative potential around the epoxide oxygen and positive potential on the epoxide carbons, predicting sites for interaction. |

Molecular Dynamics (MD) Simulations of Epoxide Interactions with Model Biological Systems (e.g., Enzymes, Substrate Binding Sites)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. uzh.ch This technique allows researchers to observe how a ligand, such as this compound, might interact with a biological target, like an enzyme's active site, providing a dynamic view that complements static docking studies. jrespharm.comresearchgate.net MD simulations solve Newton's equations of motion for a system of interacting atoms, generating trajectories that reveal conformational changes, binding stability, and key intermolecular interactions. researchgate.net

While specific MD simulations for this compound are not available in published literature, studies on desloratadine and related compounds provide a framework for how such an investigation would proceed. nih.govvsu.ru For instance, MD simulations have been used to model the release of desloratadine from polymer matrices and to perform docking studies with the histamine (B1213489) H₁ receptor. vsu.runih.gov

An MD simulation of this compound with a model enzyme, such as a Cytochrome P450 (CYP) isoform, would involve several steps:

System Setup: A high-resolution crystal structure of the target enzyme would be obtained. The this compound molecule would be placed in the enzyme's active site, often guided by initial molecular docking results. The entire complex is then solvated in a water box with ions to mimic physiological conditions. jrespharm.com

Simulation: The simulation is run for a duration typically ranging from nanoseconds to microseconds, during which the positions of all atoms are calculated at very small time intervals. uzh.chjrespharm.com

Analysis: The resulting trajectory is analyzed to understand the stability of the ligand in the binding pocket, identify key amino acid residues involved in the interaction, and calculate binding free energies.

Table 2: Insights from a Hypothetical MD Simulation of this compound in a CYP Enzyme Active Site

| Analysis Metric | Information Gained | Potential Implications for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating system stability. osti.gov | A stable RMSD would suggest that this compound can form a stable complex within the enzyme's binding site. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. osti.gov | High fluctuations in loops near the active site may indicate conformational changes required to accommodate the ligand. |

| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and the enzyme. jrespharm.com | Potential hydrogen bonding between the epoxide oxygen or piperidine nitrogen and polar residues (e.g., Serine, Threonine) in the active site. |

| Binding Free Energy (e.g., MM/GBSA) | Estimates the strength of the interaction between the ligand and the protein. jrespharm.com | A negative binding free energy would indicate a favorable binding process, suggesting the epoxide is a potential substrate or inhibitor. |

| Interaction Energy Decomposition | Separates the total binding energy into contributions from van der Waals and electrostatic forces for specific residues. osti.gov | Would reveal whether binding is driven by hydrophobic interactions with nonpolar residues or electrostatic interactions with charged/polar residues. |

These simulations could reveal whether this compound is likely to be a substrate for further metabolism or a potential inhibitor of the enzyme by binding tightly within the active site.

Prediction of Reactivity, Regioselectivity, and Metabolic Pathways Using In Silico Models

In silico models for metabolism prediction are essential tools in modern drug discovery, helping to anticipate the metabolic fate of a compound before extensive experimental studies are conducted. cam.ac.ukpensoft.net These computational systems use either knowledge-based approaches, which rely on databases of known biotransformations, or machine learning algorithms trained on large datasets to predict likely sites of metabolism (SoMs) and the resulting metabolites. nih.govpensoft.net

The metabolism of loratadine is known to be catalyzed by multiple CYP enzymes, primarily leading to the formation of its active metabolite, desloratadine. researchgate.netresearchgate.net Desloratadine itself undergoes further metabolism, including hydroxylation. researchgate.net The formation of an epoxide is a recognized metabolic pathway for compounds containing double bonds. nih.gov Given the structure of desloratadine, the exocyclic double bond in the cycloheptane (B1346806) ring presents a potential site for epoxidation.

In silico prediction tools can analyze the Desloratadine structure and predict its metabolic fate:

Site of Metabolism (SoM) Prediction: Algorithms would identify the most chemically labile points on the molecule. For Desloratadine, this would include the aromatic rings, the piperidine ring, and the double bond. The model would rank these sites based on their likelihood of being oxidized by metabolic enzymes like CYPs.

Metabolic Pathway Prediction: Based on the identified SoMs, the software can generate plausible structures of metabolites. pensoft.net This would include hydroxylated products and, potentially, this compound.

Regioselectivity: In cases with multiple potential reaction sites, these models can predict which site is most likely to react. For example, they would predict whether hydroxylation on the aromatic ring is more favorable than epoxidation of the double bond.

Reactive Metabolite Prediction: A crucial application of these models is the prediction of reactive metabolites. Epoxides are a class of metabolites that can be chemically reactive and may covalently bind to macromolecules like proteins and DNA. nih.gov In silico tools can flag the potential for epoxidation, alerting researchers to a possible bioactivation pathway. nih.gov

Table 3: Hypothetical In Silico Metabolic Prediction for Desloratadine

| Predicted Metabolic Reaction | Site on Desloratadine | Enzyme Family Implicated | Potential Metabolite |

| Aromatic Hydroxylation | Benzene or Pyridine Ring | Cytochrome P450 (CYP) | Hydroxydesloratadine |

| Aliphatic Hydroxylation | Piperidine Ring | Cytochrome P450 (CYP) | Hydroxypiperidinyl-desloratadine |

| Epoxidation | Exocyclic double bond of the cycloheptane ring | Cytochrome P450 (CYP) | This compound |

| N-Dealkylation | Piperidine Ring | Cytochrome P450 (CYP) | N-desmethyl-desloratadine |

| Glucuronidation | Hydroxyl groups (after phase I) or Pyridine Nitrogen | UGTs (UDP-glucuronosyltransferases) | Desloratadine-glucuronide |

By integrating quantum chemical calculations, MD simulations, and metabolic prediction models, researchers can build a comprehensive theoretical profile of this compound. journaljsrr.com This in silico approach provides valuable hypotheses about its stability, reactivity, and potential biological interactions, guiding further experimental investigation.

Future Research Directions and Academic Impact of Desloratadine Epoxide Studies

Elucidating Undiscovered Pathways of Desloratadine (B1670295) Epoxide Formation and Disposition

The current understanding of desloratadine metabolism centers on a complex, sequential pathway involving N-glucuronidation by UGT2B10, followed by 3-hydroxylation via CYP2C8, and subsequent non-enzymatic deconjugation. wikipedia.org However, the formation of other metabolites, including 5-OH, 6-OH, and dihydroxy-desloratadine, has also been reported, indicating that multiple enzymatic systems are involved. researchgate.net The possibility of an epoxidation pathway, while not established as a major route, represents a significant gap in our knowledge.

Future research should focus on unequivocally determining whether Desloratadine Epoxide is formed in vivo. A recent study demonstrated that a peptide catalyst could facilitate the competitive N-oxidation or epoxidation of loratadine (B1675096) analogs, providing the first evidence that epoxidation is a chemically feasible reaction for this molecular scaffold. nih.gov This finding supports the hypothesis that Cytochrome P450 (CYP) enzymes could form this compound as a transient, reactive intermediate.

Key research initiatives should include:

Reactive Intermediate Trapping: Due to the potential instability of epoxides, studies employing nucleophilic trapping agents like glutathione (B108866) (GSH) or cyanide are necessary. The detection of stable adducts via high-resolution mass spectrometry would provide strong evidence for the formation of a reactive epoxide intermediate.

Disposition and Detoxification: If its formation is confirmed, subsequent research must investigate the disposition of this compound. This includes identifying whether it is a substrate for detoxification enzymes such as microsomal epoxide hydrolase (mEH) or soluble epoxide hydrolase (sEH), or if it undergoes conjugation with glutathione via glutathione S-transferases (GSTs).

Advancements in Analytical Techniques for Epoxide Characterization in Complex Biological Matrices

A significant hurdle in studying this compound is the lack of validated analytical methods for its detection in biological samples like plasma or urine. The inherent reactivity and likely low concentrations of epoxide metabolites pose considerable analytical challenges. Future research must therefore focus on developing and adapting state-of-the-art analytical techniques. Drawing parallels from the well-established methods for analyzing other drug epoxides, such as carbamazepine-10,11-epoxide, can provide a valuable starting point. nih.govresearchgate.netnih.govmfd.org.mk

Prospective analytical strategies would include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This remains the gold standard for its sensitivity and specificity. The use of high-resolution mass spectrometry (HRMS), such as with Orbitrap or Time-of-Flight (TOF) analyzers, would be critical for the unequivocal identification of the epoxide and its metabolites based on accurate mass measurements and fragmentation patterns.

Chemical Derivatization: To overcome instability and enhance detection, derivatization strategies can be employed. This involves reacting the epoxide with a reagent to form a more stable and easily detectable product prior to chromatographic analysis.

Hyphenated Chromatographic Techniques: Advanced techniques like two-dimensional liquid chromatography (2D-LC) could be employed for enhanced separation of the epoxide from a complex biological matrix, reducing ion suppression and improving limits of detection.

The table below summarizes potential analytical techniques and their applicability to the study of this compound.

| Analytical Technique | Advantages | Disadvantages | Future Application for this compound |

| LC-MS/MS (HRMS) | High sensitivity and specificity; provides structural information. | Potential for ion suppression; epoxide instability during analysis. | Primary tool for discovery and quantification in in vitro and in vivo samples. |

| Gas Chromatography-MS (GC-MS) | High chromatographic resolution. | Requires derivatization for non-volatile compounds; thermal instability of epoxides. | Less suitable unless stable, volatile derivatives can be formed. |

| Chemical Trapping/Derivatization | Stabilizes reactive metabolites; can improve chromatographic properties and sensitivity. | May introduce artifacts; requires careful method development and validation. | Essential for confirming the formation of a transient epoxide by creating stable adducts. |

| Immunoassays (e.g., ELISA) | High throughput and potential for high sensitivity. | Requires development of specific antibodies; cross-reactivity issues. | A potential future tool for routine monitoring if the epoxide is proven to be a significant metabolite. |

Exploring Stereochemical Influences on this compound Reactivity and Enzymatic Processing

While desloratadine itself is achiral, its tricyclic structure is conformationally dynamic. Studies on loratadine analogs have shown that the helical chirality of the scaffold can be a powerful determinant of metabolic fate, directing enzymes toward either N-oxidation or epoxidation in an enantioselective manner. nih.gov This raises the compelling possibility that the epoxidation of desloratadine, if it occurs, could be stereoselective.

Future investigations in this area are critical and should address several key questions:

Stereoselective Formation: Do specific CYP450 isoforms produce a single enantiomer of this compound, or a racemic or diastereomeric mixture?

Enzymatic Processing of Epoxide Enantiomers: The subsequent enzymatic hydrolysis of the epoxide by epoxide hydrolases is also likely to be stereospecific. Different enantiomers could be processed at different rates by mEH and sEH, leading to different downstream metabolic profiles and potentially different biological activities.

Stereoselective Synthesis: The development of methods for the stereoselective synthesis of this compound enantiomers would be invaluable. nih.gov These pure enantiomers could then be used as analytical standards and as probes to study their individual interactions with metabolic enzymes and biological targets.

The following table outlines key research questions regarding the stereochemistry of this compound.

| Research Question | Proposed Approach | Potential Impact |

| Is the formation of this compound stereoselective? | Incubate desloratadine with individual recombinant CYP enzymes; analyze products using chiral chromatography. | Identifies specific enzymes responsible for stereoselective metabolism. |

| Are the enantiomers of this compound processed differently? | Synthesize pure enantiomers and test their stability and metabolism in the presence of epoxide hydrolases. | Elucidates stereospecific detoxification pathways. |

| Do the enantiomers exhibit different biological activities or toxicities? | Test pure enantiomers in relevant in vitro bioassays (e.g., cytotoxicity, receptor binding). | Links stereochemistry to the pharmacological or toxicological profile. |

Contribution to the General Knowledge of Xenobiotic Epoxidation and Detoxification Mechanisms in Chemical Biology

The study of a potential epoxidation pathway for a widely used drug metabolite like desloratadine extends far beyond the pharmacology of a single compound. It offers a valuable opportunity to contribute to the fundamental knowledge of xenobiotic metabolism. Epoxidation is a double-edged sword in drug metabolism; it can be a step toward detoxification and excretion, but it can also lead to the formation of reactive electrophiles that cause toxicity through covalent binding to cellular macromolecules.

Elucidating the role of this compound would provide significant academic impact by:

Expanding the Substrate Repertoire of CYPs: Confirming an epoxidation pathway for desloratadine would add to our understanding of the catalytic versatility of the enzymes involved, such as CYP2C8 or CYP3A4, which are central to the metabolism of numerous drugs. core.ac.uknih.gov

Modeling Metabolic Competition: The desloratadine scaffold would serve as an excellent model to study the competition between multiple metabolic pathways—hydroxylation, glucuronidation, and epoxidation—at the active site of a single enzyme or among different enzymes.

Informing Predictive Toxicology: Understanding the factors that favor epoxidation over other pathways for this structural class could improve in silico models used to predict the metabolic fate and potential for bioactivation of new drug candidates.

Investigating Idiosyncratic Drug Reactions: Should this compound be identified as a reactive intermediate, it could serve as a tool to investigate the mechanisms underlying rare, idiosyncratic drug reactions, which are often linked to the formation of chemically reactive metabolites.

常见问题

Q. What are the standard analytical methods for quantifying Desloratadine Epoxide in pharmaceutical formulations?

Spectrophotometry (UV-Vis) and high-performance liquid chromatography (HPLC) are widely used. For UV-Vis, ensure absorbance measurements at validated wavelengths (e.g., 232 nm for desloratadine) using calibrated spectrophotometers . HPLC methods require optimization of mobile phases (e.g., ethyl acetate/n-butanol/ammonia/methanol mixtures) and column selection (e.g., C18 reversed-phase) to separate this compound from matrix components. Validate linearity, precision, and accuracy per ICH Q2(R1) guidelines .

Q. How should researchers validate an analytical procedure for this compound to ensure reliability?

Follow ICH validation parameters:

- Linearity : Generate a calibration curve (e.g., 0.05–3.00 µg/spot for TLC) with R² ≥ 0.995 .

- Precision : Perform intra-day and inter-day assays (n=6) with ≤2% RSD for repeatability .

- Accuracy : Use spike-and-recovery tests (90–110% recovery) .

- LOD/LOQ : Calculate via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) .

Q. What are the key challenges in sample preparation for this compound assays, and how can they be mitigated?

Manual tablet grinding introduces inhomogeneity, leading to assay variability. Mitigate by:

- Using mechanical homogenization (e.g., ball milling).

- Implementing particle size analysis (e.g., sieving to ≤100 µm).

- Validating homogenization with acceptance criteria for relative standard deviation (RSD ≤2%) .

Advanced Research Questions

Q. What experimental design considerations are critical for successful transfer of this compound assay methods between laboratories?

- Pre-transfer phase : Reproduce the method in the receiving laboratory (RU) using reference standards and identical equipment (e.g., Mettler Toledo balances, Lambda 25 spectrophotometers) .

- Acceptance criteria : Define based on target measurement uncertainty (e.g., ±2% for accuracy, ≤1.5% RSD for precision) .

- Statistical analysis : Use ANOVA to compare inter-lab variability and confirm equivalence (p > 0.05) .

Q. How can researchers resolve inconsistencies in this compound assay data caused by sample inhomogeneity?

- Root-cause analysis : Conduct particle size distribution tests and homogeneity validation via stratified sampling .

- Corrective actions : Implement automated grinding protocols or sonication-assisted dissolution to improve uniformity .

- Data normalization : Apply correction factors based on batch-specific inhomogeneity metrics .

Q. What methodologies are recommended for assessing the stability of this compound under accelerated degradation conditions?

- Stress testing : Expose samples to UV light (254 nm), heat (40–80°C), and acidic/alkaline hydrolysis.

- Analytical monitoring : Use GC-MS to identify degradation products (e.g., epoxide ring-opening derivatives) and quantify remaining this compound .

- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Q. How can metrological approaches be integrated with pharmacopeial guidelines to enhance the accuracy of this compound assays?

Combine the State Pharmacopeia of Ukraine (SPhU) metrological framework (e.g., uncertainty budgeting) with USP Chapter 〈111〉 design-of-experiment principles. For example:

- Quantify uncertainty contributions (e.g., balance calibration, volumetric errors) .

- Validate methods against USP acceptance thresholds for bias (±1.5%) and precision (RSD ≤2%) .

Q. What strategies are effective in minimizing measurement uncertainty during this compound quantification?

- Uncertainty budgeting : Calculate combined standard uncertainty (uc) from individual sources (e.g., pipetting, instrument drift) .

- Robust calibration : Use certified reference materials (CRMs) and traceable standards .

- Interlaboratory comparisons : Participate in proficiency testing programs to validate uncertainty estimates .

Q. How should chromatographic methods (e.g., HPLC, GC-MS) be optimized for detecting this compound and its metabolites?

- Column selection : Use polar-embedded columns (e.g., Zorbax SB-Phenyl) for metabolite separation .

- Mobile phase optimization : Adjust pH (2.5–3.5) and organic modifier ratios (e.g., acetonitrile:buffer 55:45) to enhance resolution .

- Detection parameters : Set MS ionization to positive mode (ESI+) with m/z 311 for this compound .

Q. What advanced statistical tools are appropriate for analyzing variability in this compound assay results across multiple batches?

- Multivariate analysis : Apply principal component analysis (PCA) to identify batch-specific variability sources .

- Control charts : Monitor process stability using X-bar and R charts with ±3σ limits .

- Bayesian inference : Model batch-to-batch variability using Markov Chain Monte Carlo (MCMC) simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。